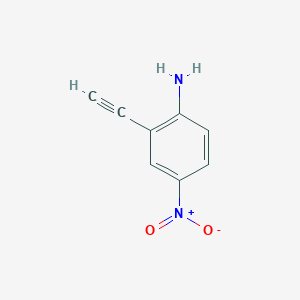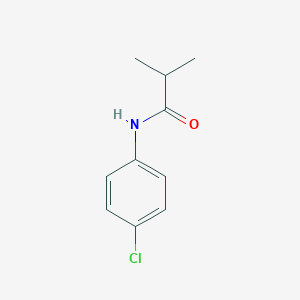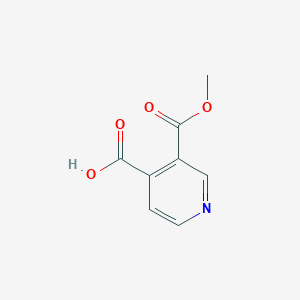
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, this compound may interfere with the growth and survival of cancer cells, as well as the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, this compound has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, this compound has been shown to reduce inflammation in various animal models.
Propiedades
Número CAS |
6512-64-7 |
|---|---|
Fórmula molecular |
C16H13ClN2OS |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
Clave InChI |
ZRZRFTWTHPQCLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



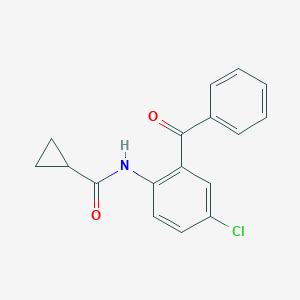

![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
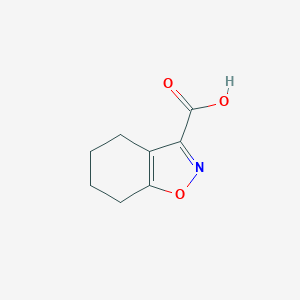
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
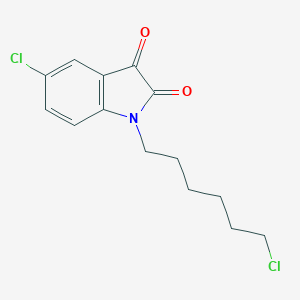
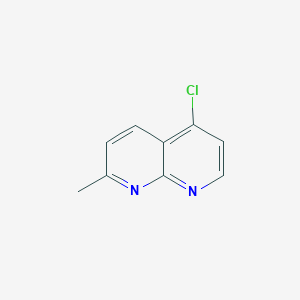

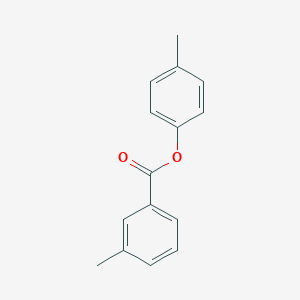

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
